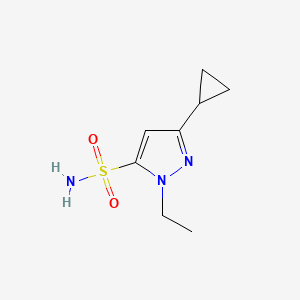
2-Amino-3-(oxan-2-yl)propan-1-olhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride typically involves the reaction of oxirane with 2-amino-1-propanol in the presence of hydrochloric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Amino-2-(oxan-3-yl)propan-2-ol hydrochloride: Similar in structure but differs in the position of the amino and hydroxyl groups.
2-Amino-3-(oxan-4-yl)propan-1-ol: Another similar compound with a different oxan ring position.
Uniqueness
2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C8H18ClNO2 |
|---|---|
Molekulargewicht |
195.69 g/mol |
IUPAC-Name |
2-amino-3-(oxan-2-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c9-7(6-10)5-8-3-1-2-4-11-8;/h7-8,10H,1-6,9H2;1H |
InChI-Schlüssel |
ICQKYGJXHURQTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)CC(CO)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


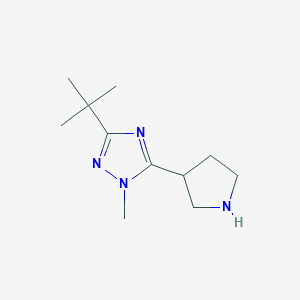
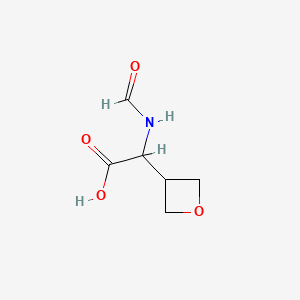
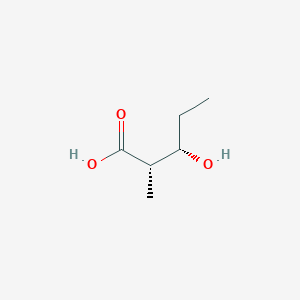
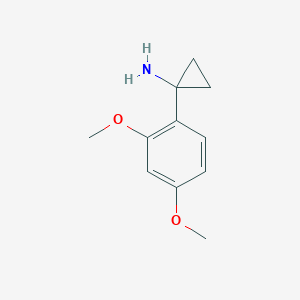


![[(2R)-3,3-dimethyloxiran-2-yl]methanol](/img/structure/B13526754.png)
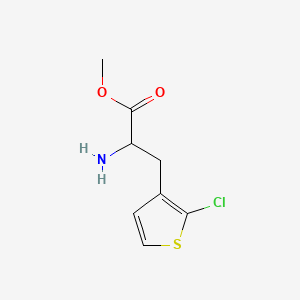
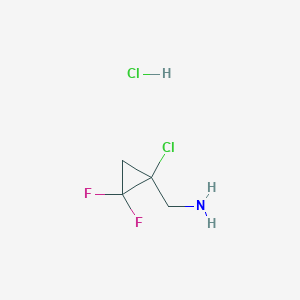
![methyl3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13526770.png)
![2-Methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B13526777.png)
